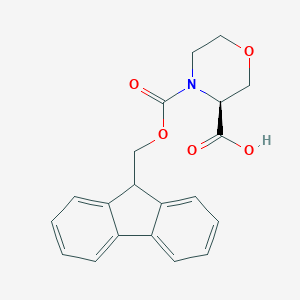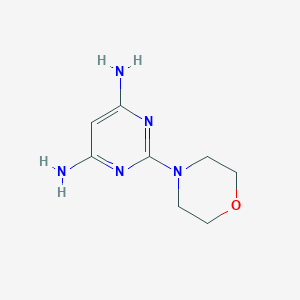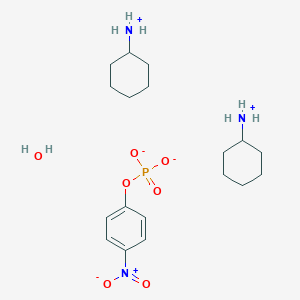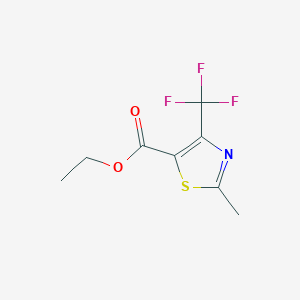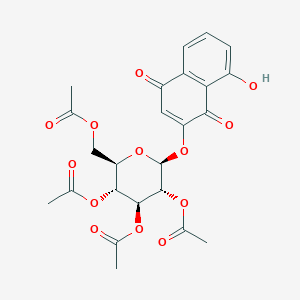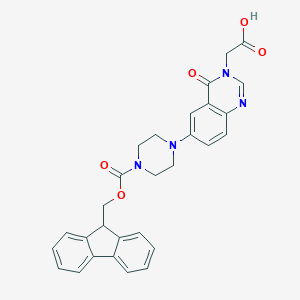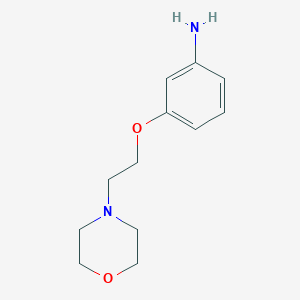
3-(2-Morpholin-4-ylethoxy)aniline
Übersicht
Beschreibung
3-(2-Morpholin-4-ylethoxy)aniline, also known as 3-MMEA, is an organic compound that belongs to the family of anilines. It is a colorless, non-toxic, and odorless liquid, and is used in a variety of applications including scientific research and industrial applications. 3-MMEA is a versatile compound, and has been studied extensively for its properties and applications.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
3-(2-Morpholin-4-ylethoxy)aniline derivatives have been optimized as potent inhibitors of Src kinase activity. Studies have demonstrated increased inhibition of Src kinase activity and Src-mediated cell proliferation through the modification of these compounds. Such derivatives are considered promising for targeting cancerous cells due to their selective inhibition properties against Src over non-Src family kinases, showcasing potential in cancer treatment strategies (Boschelli et al., 2001).
Antimicrobial Activity
Research on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives has uncovered significant antimicrobial efficacy against various bacterial and fungal strains. These compounds have been synthesized and evaluated for their potential in treating infections, demonstrating notable activity in molecular docking studies as well (Subhash & Bhaskar, 2020).
Potential Anticancer Agents
Phthalocyanines substituted with 3-(2-Morpholin-4-ylethoxy)ethoxy groups have shown promising results as potential anticancer agents. Their interactions with DNA and inhibition of topoisomerase I enzyme suggest these compounds could be effective in cancer therapy through mechanisms such as DNA intercalation and photocleavage activities (Barut et al., 2016).
Synthesis and Evaluation for Medical Applications
Novel compounds containing morpholine/piperidine groups have been synthesized using s-triazine as a scaffold, showing higher activity against breast cancer cells compared to colon cancer cells. These findings highlight the potential for these compounds in developing therapeutic drugs for treating hormone receptor-positive breast cancer (Malebari et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOWCFUJSYGZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424560 | |
| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112677-72-2 | |
| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


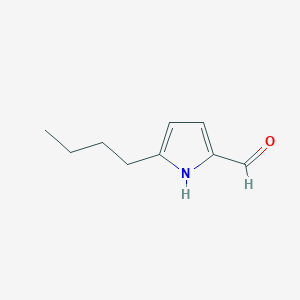
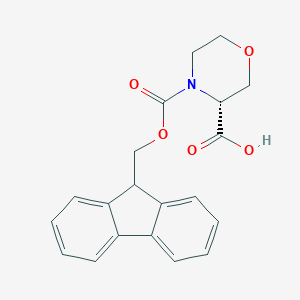
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
